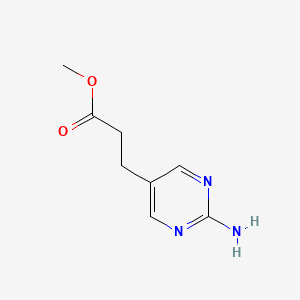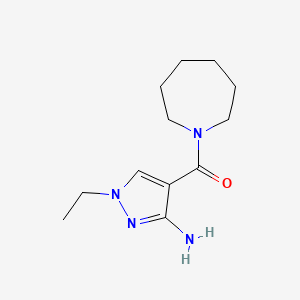
1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with methyl groups at positions 1 and 3, and an amine group at position 4, which is further substituted with a thiophen-2-ylmethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
The synthesis of 1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution at positions 1 and 3: Methyl groups are introduced at positions 1 and 3 of the pyrazole ring through alkylation reactions using methylating agents such as methyl iodide.
Introduction of the thiophen-2-ylmethyl group: The thiophen-2-ylmethyl group is introduced through a nucleophilic substitution reaction, where the amine group at position 4 of the pyrazole ring reacts with a thiophen-2-ylmethyl halide.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced with other substituents using appropriate nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents such as ethanol or dichloromethane, and catalysts like acids or bases to facilitate the reactions.
Aplicaciones Científicas De Investigación
1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparación Con Compuestos Similares
1,3-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1,3-dimethyl-N-(phenylmethyl)-1H-pyrazol-4-amine: This compound has a phenylmethyl group instead of a thiophen-2-ylmethyl group, which may result in different chemical and biological properties.
1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine: The presence of a pyridin-2-ylmethyl group can influence the compound’s reactivity and interactions with biological targets.
1,3-dimethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine: The furan-2-ylmethyl group may impart different electronic and steric effects compared to the thiophen-2-ylmethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophen-2-ylmethyl group, which can influence its chemical reactivity and biological activity in distinct ways.
Propiedades
Fórmula molecular |
C10H13N3S |
|---|---|
Peso molecular |
207.30 g/mol |
Nombre IUPAC |
1,3-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H13N3S/c1-8-10(7-13(2)12-8)11-6-9-4-3-5-14-9/h3-5,7,11H,6H2,1-2H3 |
Clave InChI |
NYJHBRUKTMLRQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1NCC2=CC=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732882.png)
![[3-(diethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732890.png)
![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B11732900.png)

![1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B11732905.png)
![4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11732911.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11732929.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11732932.png)

![[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732939.png)
![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11732950.png)
![methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate](/img/structure/B11732952.png)
![(3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732966.png)

